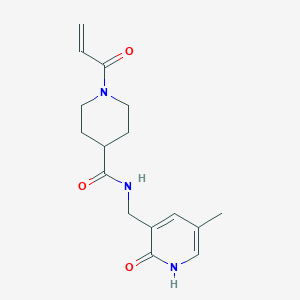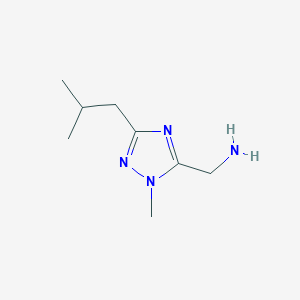
3,5-Difluoro-2-hydroxymandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2-hydroxymandelic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a mandelic acid core. It is a white crystalline solid with a melting point of 135-139°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxymandelic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions . The synthetic route typically involves the following steps:
Oxidation: 3,5-difluorobenzaldehyde is oxidized to 3,5-difluorobenzoic acid.
Hydroxylation: The 3,5-difluorobenzoic acid undergoes hydroxylation to form 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: The 3,5-difluoro-2-hydroxybenzoic acid is then reduced to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the chemical transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.
Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-2-hydroxymandelic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoro-2-hydroxybenzoic acid
- 3,6-Difluoro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Uniqueness
3,5-Difluoro-2-hydroxymandelic acid is unique due to the presence of both hydroxyl and fluorine groups on the mandelic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6F2O4 |
|---|---|
Molekulargewicht |
204.13 g/mol |
IUPAC-Name |
2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14) |
InChI-Schlüssel |
DATAQTYAQCYIGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)



![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)




![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)


